ethyl 4-methyl-2-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl](prop-2-en-1-yl)amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-{(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoylamino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a pyrazole moiety, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-{(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoylamino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoylamino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-methyl-2-{(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoylamino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoylamino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2E)-3-(1H-pyrazol-4-yl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
- Methyl 4-methyl-2-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 4-methyl-2-{(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoylamino}-1,3-thiazole-5-carboxylate is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H20N4O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-prop-2-enylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H20N4O3S/c1-5-9-21(14(22)8-7-13-10-18-20(4)11-13)17-19-12(3)15(25-17)16(23)24-6-2/h5,7-8,10-11H,1,6,9H2,2-4H3/b8-7+ |
InChI Key |
BBJGYPADQDYEDS-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)/C=C/C2=CN(N=C2)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(CC=C)C(=O)C=CC2=CN(N=C2)C)C |
Origin of Product |
United States |
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